molecular formula C9H5ClF3N B1374429 7-Chloro-2-(trifluoromethyl)-1H-indole CAS No. 1369551-50-7

7-Chloro-2-(trifluoromethyl)-1H-indole

Cat. No. B1374429
M. Wt: 219.59 g/mol
InChI Key: MYMRSASDPMLRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Chloro-2-(trifluoromethyl)-1H-indole” is a chemical compound with the molecular formula C10H5ClF3NO . It is a derivative of quinoline, a heterocyclic aromatic compound . The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of quinoline derivatives, including “7-Chloro-2-(trifluoromethyl)-1H-indole”, has been reported in the literature. Various synthesis protocols have been used, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “7-Chloro-2-(trifluoromethyl)-1H-indole” consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 247.60 .


Chemical Reactions Analysis

The chemical reactions involving “7-Chloro-2-(trifluoromethyl)-1H-indole” have been studied. For instance, a mixture of 7-chloro-2-trifluoromethyl-4-quinolinol in phosphorus oxychloride is heated at reflux temperature for 3 hours . After cooling to room temperature, ice is added, the mixture is neutralized with sodium bicarbonate, and extracted with ethyl acetate .


Physical And Chemical Properties Analysis

The physicochemical properties of “7-Chloro-2-(trifluoromethyl)-1H-indole” include a high gastrointestinal absorption and it is BBB permeant . It is not a P-gp substrate and it inhibits CYP1A2 . The compound has a lipophilicity Log Po/w (iLOGP) of 1.88 . It is soluble with a solubility of 0.0311 mg/ml .

Scientific Research Applications

Anti-Plasmodium falciparum Agents

  • Application Summary: This compound is used in the synthesis of new 2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives, which are designed as anti-Plasmodium falciparum agents. These agents are intended to combat malaria, a disease that poses a risk to half of the world’s population and causes nearly 700,000 deaths each year .
  • Methods of Application: The compound is used in the synthesis of new 2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives. The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring led to increased drug activity .
  • Results or Outcomes: According to docking simulations, the synthesized compounds are able to interact with P. falciparum dihydroorotate dehydrogenase (PfDHODH) through strong hydrogen bonds .

Anti-tumor Activities

  • Application Summary: This compound is used in the synthesis of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which are designed as anti-tumor compounds. These compounds have been tested against cancer cell lines (HT-1080 and Bel-7402) in vitro .
  • Methods of Application: The compound is used in the synthesis of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives. The structures of all the compounds were confirmed by IR, 1H-NMR, MS and elemental analysis .
  • Results or Outcomes: Among the synthesized compounds, compound 19 displayed the best anti-tumor activity, with IC50 values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines, respectively .

Safety And Hazards

The safety data sheet for “7-Chloro-2-(trifluoromethyl)-1H-indole” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

7-chloro-2-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N/c10-6-3-1-2-5-4-7(9(11,12)13)14-8(5)6/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMRSASDPMLRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(trifluoromethyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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